4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid is an organic compound with the molecular formula C11H15NO5S and a molecular weight of 273.3055 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a sulfonamide group and a 3-methoxypropylamino side chain. It is a member of the sulfonamide class of compounds, which are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
The synthesis of 4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3-methoxypropylamine and a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond . The reaction conditions, including temperature and solvent choice, can be optimized to achieve high yields and purity of the desired product.
Analyse Chemischer Reaktionen
4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites . This inhibition can result in various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
4-[[(3-methoxypropyl)amino]sulfonyl]Benzoic acid can be compared with other sulfonamide derivatives, such as:
Sulfanilamide: A simple sulfonamide with antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for its antibacterial activity.
Sulfadiazine: Another sulfonamide with broad-spectrum antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other sulfonamides.
Eigenschaften
CAS-Nummer |
383871-08-7 |
---|---|
Molekularformel |
C11H15NO5S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
4-(3-methoxypropylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C11H15NO5S/c1-17-8-2-7-12-18(15,16)10-5-3-9(4-6-10)11(13)14/h3-6,12H,2,7-8H2,1H3,(H,13,14) |
InChI-Schlüssel |
MJXWXTPKQJDNIB-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCNS(=O)(=O)C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.